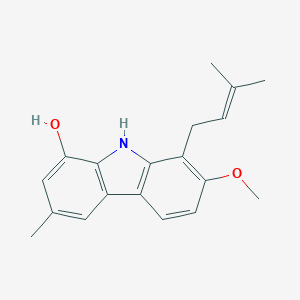![molecular formula C29H18N2O4 B011589 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide CAS No. 105043-55-8](/img/structure/B11589.png)
3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical And Physiological Effects
Studies have shown that 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide has various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide in lab experiments is its potent anti-cancer activity. It can be used as a lead compound for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its structure-activity relationship to identify more potent analogs. Additionally, the compound can be modified to improve its solubility and bioavailability for in vivo studies. Finally, further research can be conducted to elucidate the mechanism of action of this compound and its interactions with other cellular components.
Synthesis Methods
The synthesis of 3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide involves the reaction of 5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridine-6-carboxylic acid with 3-aminobenzoyl chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.
properties
CAS RN |
105043-55-8 |
|---|---|
Product Name |
3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide |
Molecular Formula |
C29H18N2O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-methyl-N-(5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)benzamide |
InChI |
InChI=1S/C29H18N2O4/c1-15-7-6-8-16(13-15)29(35)31-22-14-20-25(30-21-12-5-4-11-19(21)26(20)32)24-23(22)27(33)17-9-2-3-10-18(17)28(24)34/h2-14H,1H3,(H,30,32)(H,31,35) |
InChI Key |
ZFYQNGKMGOSUBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3C(=C4C(=C2)C(=O)C5=CC=CC=C5N4)C(=O)C6=CC=CC=C6C3=O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3C(=C4C(=C2)C(=O)C5=CC=CC=C5N4)C(=O)C6=CC=CC=C6C3=O |
Other CAS RN |
105043-55-8 |
synonyms |
3-Methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



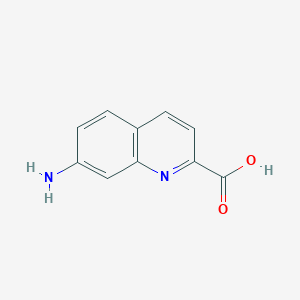
![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)
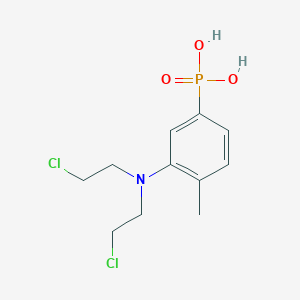
![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)
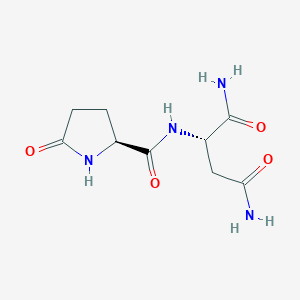


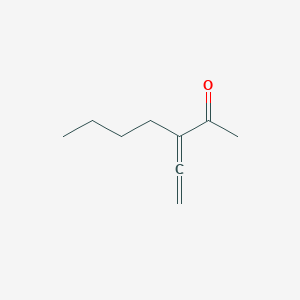



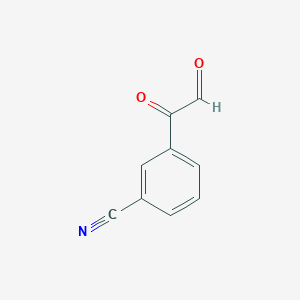
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
